

Application Notes and Protocols for the Quantification of Itraconazole

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Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B1672188*

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Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Accurate quantification of Itraconazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Itraconazole using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Note on Nomenclature: The methods detailed below pertain to the analysis of "Itraconazole." It is possible that "**Irtemazole**" was a typographical error in the initial request.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation, identification, and quantification of Itraconazole.^{[1][2]} Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Data Presentation: HPLC Methods for Itraconazole Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Dionex C18 (250 x 4.6 mm, 5 µm) [1] [2]	Inertsil-ODS C18 (250 x 4.6 mm, 5 µm) [3]	HiQSil C18-HS (250 x 4.6 mm) [4]	Intersil C18 (250 mm x 4.66 mm, 5µm) [2]
Mobile Phase	Methanol:Potassium Dihydrogen Phosphate (pH 7.5) (40:60 v/v) [1] [2]	Methanol:Acetonitrile (70:30 v/v) [3]	Acetonitrile:Double Distilled Water (90:10 v/v) [4]	Terbutyl ammonium hydrogen sulphate buffer:Acetonitrile (40:60 v/v) [2]
Flow Rate	1.5 mL/min [1] [2]	1.0 mL/min [3]	1.0 mL/min [4]	1.5 mL/min [2]
Detection Wavelength	306 nm [1] [2]	257 nm [3]	263 nm [4]	225 nm [2]
Retention Time	7.6 min [1]	4.316 min [3]	7.75 min [4]	5.617 min [2]
Linearity Range	200-600 µg/mL [2]	Not Specified	5-60 µg/mL [4]	50-200 µg/mL [2]
Sample Matrix	Pure and Pharmaceutical Dosage Form [1] [2]	Bulk and Pharmaceutical Formulation [3]	Bulk and Marketed Formulation [4]	Capsule Dosage Form [2]

Experimental Protocol: RP-HPLC for Itraconazole in Pharmaceutical Formulations

1. Materials and Reagents:

- Itraconazole reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate

- Orthophosphoric acid (for pH adjustment)

- Water (HPLC grade)

- Itraconazole capsules (sample)

2. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
- C18 analytical column (e.g., Dionex C18, 250 x 4.6 mm, 5 μ m).

3. Preparation of Mobile Phase (Method 1):

- Prepare a potassium dihydrogen phosphate buffer by dissolving an appropriate amount in water to achieve the desired concentration and adjust the pH to 7.5 with orthophosphoric acid.
- Mix methanol and the potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio.
- Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solution:

- Accurately weigh about 10 mg of Itraconazole reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 μ g/mL.
- Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 200, 300, 400, 500, 600 μ g/mL).

5. Preparation of Sample Solution:

- Take the powder from at least 20 capsules and determine the average weight.

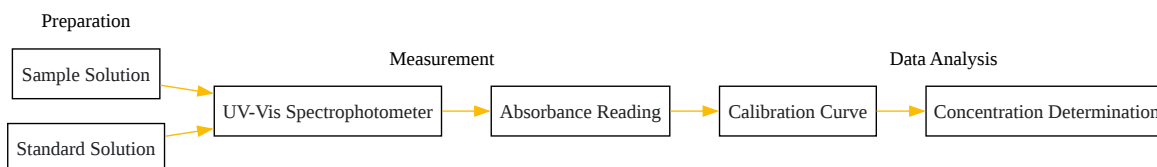
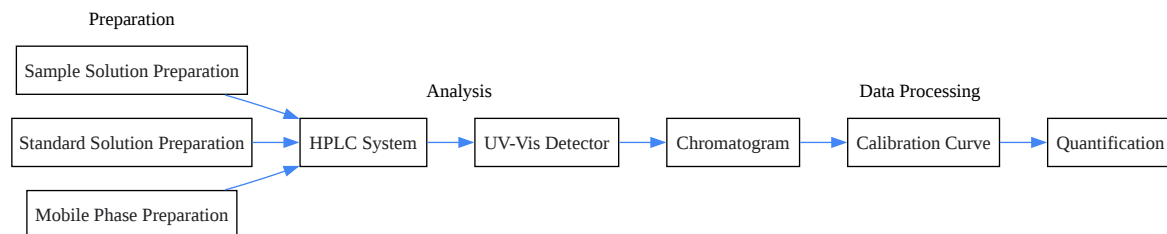
- Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Itraconazole and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.

6. Chromatographic Conditions:

- Inject 20 μL of the standard and sample solutions into the HPLC system.
- Run the analysis using the conditions specified in Method 1 of the data table.

7. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of Itraconazole in the sample solution from the calibration curve.
- Calculate the amount of Itraconazole in the capsule formulation.



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